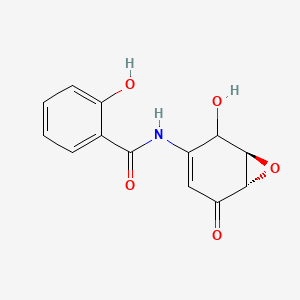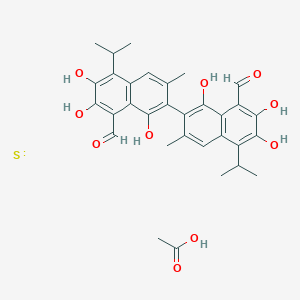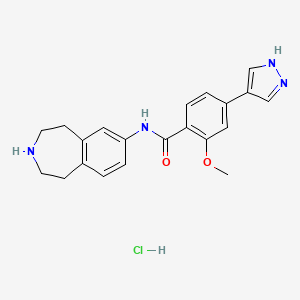![molecular formula C22H20ClF2N3O2 B10800525 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B10800525.png)
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coupling of the urea intermediate with 3-methylisoquinoline.
Conditions: require the use of coupling reagents such as EDCI or DCC, often conducted at room temperature.
Industrial Production Methods
Industrial production scales up the laboratory synthesis using optimized conditions for higher yield and purity:
Batch Processes: : Commonly employed for precise control over reaction parameters.
Continuous Flow Processes: : Utilize advanced reactors to maintain consistent reaction conditions, enhancing efficiency and safety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through multi-step reactions involving the following key steps:
Formation of Chromen Moiety
Initial reaction of starting materials to form 7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen.
Conditions: typically involve condensation reactions under acidic or basic conditions.
Attachment of Urea Group
Reaction of chromen intermediate with an isocyanate to form the urea linkage.
Conditions: often involve mild heating and the presence of a base to neutralize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea undergoes several reactions:
Oxidation: : Conversion to corresponding oxides under oxidizing conditions.
Reduction: : Reduction of certain functional groups using hydrides or hydrogen gas.
Substitution: : Halogen exchange or nucleophilic substitutions, especially at the chlorinated position.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, alkoxides, halides.
Reaction Conditions: : Reactions often conducted at room temperature to mild heating (25-80°C) and ambient to slightly elevated pressures.
Major Products Formed
Oxidation Products: : Alcohols, ketones.
Reduction Products: : Alkanes, amines.
Substitution Products: : Various functional derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a key intermediate in synthesizing complex organic molecules, offering insights into reaction mechanisms and pathways.
Biology
In biological research, it is utilized for studying enzyme interactions and as a potential inhibitor for certain biological targets.
Medicine
Preliminary studies suggest its potential use as a pharmaceutical agent, particularly in cancer and neurological disorder research.
Industry
In industry, the compound finds applications in developing new materials and chemical processes, enhancing the efficiency and specificity of catalytic reactions.
Mecanismo De Acción
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea exerts its effects through:
Molecular Targets: : Interacts with specific proteins or enzymes, modulating their activity.
Pathways: : Affects cellular signaling pathways, potentially altering cell proliferation, apoptosis, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-[(4R)-7-chloro-3,4-dihydrochromen-4-yl]urea
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-4-yl]isoquinoline
3-methylisoquinolin-5-yl-urea
Highlighting Uniqueness
The presence of both the chromen and isoquinoline moieties in 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea offers unique chemical and biological properties not seen in similar compounds, making it a valuable candidate for further research and application development.
Propiedades
IUPAC Name |
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF2N3O2/c1-13-7-17-14(10-26-13)3-2-4-18(17)27-21(29)28-19-9-22(11-24,12-25)30-20-8-15(23)5-6-16(19)20/h2-8,10,19H,9,11-12H2,1H3,(H2,27,28,29)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJGAJAUECQWSZ-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2,5-dioxopyrrol-1-yl)-N-[(2R)-1-[[(2R)-1-[[(3R,4S,5R)-3-methoxy-1-[2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B10800477.png)

![(1R,4R)-4-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol](/img/structure/B10800498.png)

![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride](/img/structure/B10800519.png)


![N-[1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B10800540.png)
![(E,4R)-4-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B10800545.png)
![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B10800555.png)
